molecular formula C10H10F2O2 B1304011 Ethyl 2-(2,6-difluorophenyl)acetate CAS No. 680217-71-4

Ethyl 2-(2,6-difluorophenyl)acetate

Cat. No.: B1304011
CAS No.: 680217-71-4
M. Wt: 200.18 g/mol
InChI Key: VFRKTYPWLLOMFK-UHFFFAOYSA-N
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Description

Ethyl 2-(2,6-difluorophenyl)acetate is an organic compound with the molecular formula C({10})H({10})F({2})O({2}) and a molecular weight of 200.18 g/mol . This compound is characterized by the presence of an ethyl ester group attached to a 2,6-difluorophenyl ring. It is primarily used in research settings, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(2,6-difluorophenyl)acetate typically involves the esterification of 2-(2,6-difluorophenyl)acetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, ensuring high purity and efficiency.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones, depending on the oxidizing agent used.

    Reduction: Reduction of this compound typically targets the ester group, converting it to an alcohol.

    Substitution: The aromatic ring in this compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO({3})) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH({4})).

    Substitution: Nitrating mixture (HNO({2})SO({2})) in the presence of a Lewis acid for bromination.

Major Products:

    Oxidation: 2-(2,6-Difluorophenyl)acetic acid.

    Reduction: 2-(2,6-Difluorophenyl)ethanol.

    Substitution: 4-Nitro-2,6-difluorophenyl acetate (for nitration).

Scientific Research Applications

Ethyl 2-(2,6-difluorophenyl)acetate is utilized in various scientific research applications:

    Chemistry: It serves as a precursor in the synthesis of more complex organic molecules and as a reagent in organic synthesis.

    Biology: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Medicine: Research into potential pharmaceutical applications, including the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 2-(2,6-difluorophenyl)acetate depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity or altering their function. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for certain molecular targets, influencing pathways involved in metabolic processes or signal transduction.

Comparison with Similar Compounds

Ethyl 2-(2,6-difluorophenyl)acetate can be compared with other similar compounds such as:

    Ethyl 2-(4-fluorophenyl)acetate: Lacks the additional fluorine atom, which may result in different reactivity and binding properties.

    Ethyl 2-(2,4-difluorophenyl)acetate: The position of the fluorine atoms can significantly affect the compound’s chemical behavior and biological activity.

    Ethyl 2-(2,6-dichlorophenyl)acetate: Substitution of fluorine with chlorine alters the compound’s electronic properties and reactivity.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and interactions with biological targets, making it a valuable compound in research and industrial applications.

Biological Activity

Ethyl 2-(2,6-difluorophenyl)acetate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a difluorophenyl group, which enhances its interaction with biological targets. Its chemical formula is C11_{11}H10_{10}F2_{2}O2_{2}, and it possesses unique properties that make it suitable for various applications in research and industry.

The biological activity of this compound primarily involves its interaction with specific molecular targets within biological systems. The compound may act as an enzyme inhibitor or receptor binder, modulating physiological processes. For example, it has been noted for its potential to inhibit certain enzymes involved in metabolic pathways, which could lead to therapeutic effects in conditions like cancer and inflammation.

Anticancer Activity

Recent studies have explored the anticancer potential of this compound. In vitro assays have demonstrated its cytotoxic effects against various cancer cell lines. Notably, it has shown promise in inhibiting the growth of the MCF-7 human breast cancer cell line:

CompoundCell LineIC50_{50} (μM)
This compoundMCF-7Data not specified
SorafenibMCF-77.79

The exact IC50_{50} value for this compound remains to be elucidated in future studies but indicates its potential as a lead compound for further development .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Studies indicate that it exhibits significant antibacterial and antifungal activities against various pathogens. The compound's structural similarity to known antimicrobial agents suggests that it may interact with microbial enzymes or cell membranes to exert its effects.

Case Studies and Research Findings

  • Enzyme Inhibition : Research indicates that this compound can inhibit specific enzymes involved in metabolic processes. This inhibition may lead to alterations in cellular metabolism that could have therapeutic implications in metabolic disorders.
  • Receptor Binding : The compound's ability to bind to certain receptors has been investigated. Its binding affinity could potentially modulate receptor-mediated signaling pathways, contributing to its biological activity .
  • Molecular Docking Studies : Computational studies involving molecular docking have provided insights into the binding interactions of this compound with target proteins. These studies help predict the compound's efficacy and guide further experimental validation .

Properties

IUPAC Name

ethyl 2-(2,6-difluorophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F2O2/c1-2-14-10(13)6-7-8(11)4-3-5-9(7)12/h3-5H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFRKTYPWLLOMFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C(C=CC=C1F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40381906
Record name ethyl 2-(2,6-difluorophenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40381906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

680217-71-4
Record name ethyl 2-(2,6-difluorophenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40381906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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